Octahydro-4,7-methano-1H-indenedicarbaldehyde
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Overview
Description
Octahydro-4,7-methano-1H-indenedicarbaldehyde is an organic compound with the molecular formula C12H16O2 . It is known for its unique structure, which includes a bicyclic framework with two aldehyde functional groups. This compound is used in various chemical applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedicarbaldehyde typically involves the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene . The reaction conditions often include the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methano-1H-indenedicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or other substituted derivatives.
Scientific Research Applications
Octahydro-4,7-methano-1H-indenedicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenedicarbaldehyde involves its reactivity with various chemical species. The aldehyde groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Similar bicyclic structure but lacks the aldehyde functional groups.
Hexahydro-4,7-methanoindan: Another bicyclic compound with different functional groups.
Uniqueness
Octahydro-4,7-methano-1H-indenedicarbaldehyde is unique due to its dual aldehyde groups and bicyclic framework, which provide distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
CAS No. |
25896-97-3 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3,3-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h6-11H,1-5H2 |
InChI Key |
WSRVTLYNXTWYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)(C=O)C=O |
Origin of Product |
United States |
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